[(2R)-3-amino-2-methylpropyl]diethylamine
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Overview
Description
(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine: is an organic compound with a chiral center at the second carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a propane backbone with two ethyl groups attached to the nitrogen atoms and a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropane-1,3-diol and diethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a dehydrating agent such as thionyl chloride to convert the diol into the corresponding dichloride.
Amine Substitution: The dichloride is then reacted with diethylamine in the presence of a base such as sodium hydroxide to yield (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine.
Industrial Production Methods
In an industrial setting, the production of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-N’,N’-Diethyl-2-methylpropane-1,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
N’,N’-Diethyl-2-methylpropane-1,3-diamine: The racemic mixture containing both enantiomers.
N’,N’-Dimethyl-2-methylpropane-1,3-diamine: A similar compound with methyl groups instead of ethyl groups on the nitrogen atoms.
Uniqueness
(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in the development of chiral drugs and in studies of stereoselective reactions.
Properties
IUPAC Name |
(2R)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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